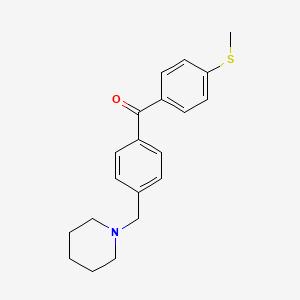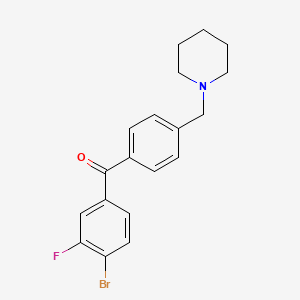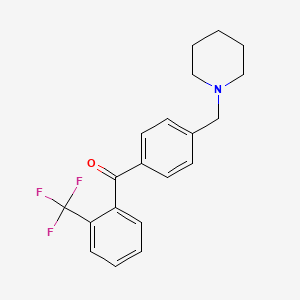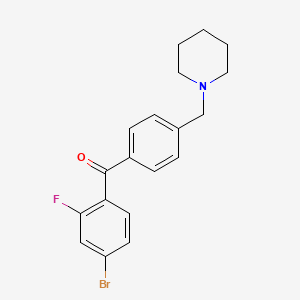
Methyl 1-(trifluoromethyl)cyclopropane-1-carboxylate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
“Methyl 1-(trifluoromethyl)cyclopropane-1-carboxylate” is a research chemical . It is also known as “1-(Trifluoromethyl)cyclopropane-1-carboxylic acid methyl ester” with an empirical formula of C6H7F3O2 .
Molecular Structure Analysis
The molecular formula of “Methyl 1-(trifluoromethyl)cyclopropane-1-carboxylate” is C6H7F3O2 . The molecular weight is 168.11 g/mol . The InChI Key is PAWUSHZXEZPDBE-UHFFFAOYSA-N .Physical And Chemical Properties Analysis
“Methyl 1-(trifluoromethyl)cyclopropane-1-carboxylate” is a liquid at room temperature . It has a density of 1.241 g/mL at 25 °C and a refractive index (n20/D) of 1.373 .Applications De Recherche Scientifique
Synthesis of Amino Acids and Derivatives
Artamonov et al. (2010) described a method for synthesizing trans- and cis-1-amino-2-(trifluoromethyl)cyclopropane-1-carboxylic acid, using Methyl 1-(trifluoromethyl)cyclopropane-1-carboxylate as a key intermediate. This method highlights its utility in producing gram quantities of these amino acids efficiently (Artamonov et al., 2010).
Ring Cleavage and Fluoroalkylation
Konik et al. (2017) utilized tertiary cyclopropanols, easily derivable from carboxylic esters like Methyl 1-(trifluoromethyl)cyclopropane-1-carboxylate, to synthesize distally fluorinated ketones. Their study demonstrated the application of sulfinate salts, including sodium 1-(trifluoromethyl)cyclopropanesulfinate, as fluoroalkylation reagents (Konik et al., 2017).
Development of Trifluoromethyl-Substituted Cyclopropanes
Jiang et al. (2003) and Denton et al. (2007) both focused on the synthesis of trifluoromethyl-substituted cyclopropanes. Jiang et al. used 2-bromo-3,3,3-trifluoropropene with active methylenes to obtain these compounds, while Denton et al. used a catalyst-driven approach for generating similar structures with high diastereoselectivity and enantioselectivity (Jiang et al., 2003); (Denton et al., 2007).
Applications in Organic Synthesis
Multiple studies have explored the use of Methyl 1-(trifluoromethyl)cyclopropane-1-carboxylate in various organic synthesis processes. For example, Graziano et al. (1996) and Lifchits & Charette (2008) have utilized similar compounds in oxidative ring opening and Lewis acid-catalyzed ring-opening reactions, respectively (Graziano et al., 1996); (Lifchits & Charette, 2008).
Safety and Hazards
“Methyl 1-(trifluoromethyl)cyclopropane-1-carboxylate” is classified as a flammable liquid (Category 3), and it’s toxic if swallowed (Acute Tox. 3 Oral). It can cause skin irritation (Skin Irrit. 2), serious eye irritation (Eye Irrit. 2A), and may cause respiratory irritation (STOT SE 3) . The recommended personal protective equipment includes a dust mask type N95 (US), eyeshields, and gloves .
Mécanisme D'action
Methyl 1-(trifluoromethyl)cyclopropane-1-carboxylate, also known as 1-(Trifluoromethyl)cyclopropane-1-carboxylic acid methyl ester, is a compound with the empirical formula C6H7F3O2 . This article aims to provide a comprehensive overview of its mechanism of action, including its primary targets, mode of action, affected biochemical pathways, pharmacokinetics, results of action, and the influence of environmental factors on its action.
Propriétés
IUPAC Name |
methyl 1-(trifluoromethyl)cyclopropane-1-carboxylate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H7F3O2/c1-11-4(10)5(2-3-5)6(7,8)9/h2-3H2,1H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PAWUSHZXEZPDBE-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1(CC1)C(F)(F)F |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H7F3O2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80639877 |
Source


|
| Record name | Methyl 1-(trifluoromethyl)cyclopropane-1-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80639877 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
168.11 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Methyl 1-(trifluoromethyl)cyclopropane-1-carboxylate | |
CAS RN |
208242-25-5 |
Source


|
| Record name | Methyl 1-(trifluoromethyl)cyclopropane-1-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80639877 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 1-(Trifluoromethyl)cyclopropane-1-carboxylic acid methyl ester | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

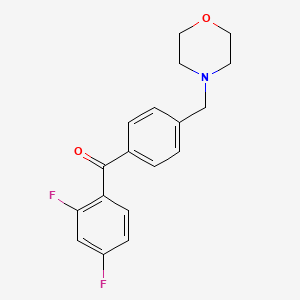
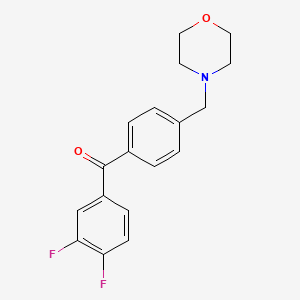
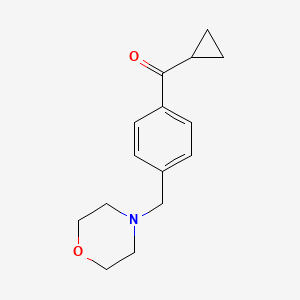

![Ethyl 4-[4-(morpholinomethyl)phenyl]-4-oxobutyrate](/img/structure/B1324813.png)
![Ethyl 8-[4-(morpholinomethyl)phenyl]-8-oxooctanoate](/img/structure/B1324817.png)


